1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
Description
Properties
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)butane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F9NO3S/c1-2-18(3-4-19)22(20,21)8(16,17)6(11,12)5(9,10)7(13,14)15/h19H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOIPHQFKYRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2N(C2H5)CH2CH2OH, C8H10F9NO3S | |
| Record name | 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067846 | |
| Record name | N-Ethyl-perfluoro-N-(2-hydroxyethyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34449-89-3 | |
| Record name | N-Ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-1-butanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34449-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034449893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethyl-perfluoro-N-(2-hydroxyethyl)butane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)butane-1-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves the nucleophilic substitution reaction between a fluorinated butanesulfonyl chloride and a secondary amine bearing ethyl and 2-hydroxyethyl substituents. The general reaction scheme is:
$$
\text{C}4\text{H}9\text{SO}2\text{Cl} + \text{C}2\text{H}5\text{N}(\text{CH}2\text{CH}2\text{OH}) \rightarrow \text{C}8\text{H}{10}\text{F}9\text{NO}_3\text{S} + \text{HCl}
$$
-
- 1,1,2,2,3,3,4,4,4-Nonafluorobutanesulfonyl chloride (perfluorinated sulfonyl chloride derivative)
- N-ethyl-N-(2-hydroxyethyl)amine
-
- Anhydrous environment to prevent hydrolysis of sulfonyl chloride
- Controlled temperature (often low to moderate, e.g., 0–25 °C) to minimize side reactions
- Use of a base such as triethylamine to scavenge HCl formed during the reaction
This reaction yields the target sulfonamide with retention of the fluorinated chain and the hydroxyethyl functionality.
Industrial Scale Production
At industrial scale, the synthesis is adapted to batch or continuous flow reactors to optimize yield, purity, and safety:
- Batch reactors allow precise control of reaction parameters such as temperature, stirring, and addition rates of reagents.
- Continuous flow reactors improve heat transfer and reaction uniformity, enhancing scalability and reproducibility.
Key industrial parameters include:
| Parameter | Typical Range/Condition | Purpose |
|---|---|---|
| Temperature | 0–40 °C | Control reaction rate and selectivity |
| Solvent | Polar aprotic solvents (e.g., dichloromethane, THF) | Dissolve reagents, stabilize intermediates |
| Pressure | Atmospheric to slight positive | Maintain reaction environment |
| Base | Triethylamine or similar | Neutralize HCl byproduct |
Post-reaction purification often involves:
- Extraction to remove inorganic salts and excess amine
- Recrystallization or fractional distillation to enhance purity
- Use of fluorinated solvents to maintain compound stability and solubility
These methods ensure high-purity product suitable for sensitive applications.
Alternative Synthetic Approaches and Optimization Strategies
- Stepwise Functionalization: Some protocols employ stepwise introduction of the hydroxyethyl and ethyl groups on the amine prior to sulfonylation to improve selectivity.
- Inert Atmosphere: Reactions are frequently conducted under nitrogen or argon to prevent moisture and oxygen interference.
- Catalysts/Additives: Use of catalytic amounts of bases or phase-transfer catalysts can improve reaction rates and yields.
- Temperature Control: Lower temperatures reduce side reactions such as hydrolysis or over-substitution.
- Solvent Choice: Polar aprotic solvents facilitate nucleophilic attack on sulfonyl chloride, while minimizing side reactions.
Reaction Mechanism Insights
The nucleophilic substitution proceeds via:
- The lone pair on the nitrogen of N-ethyl-N-(2-hydroxyethyl)amine attacks the sulfur atom of the sulfonyl chloride.
- This leads to displacement of the chloride ion and formation of the sulfonamide bond.
- The base scavenges the released HCl, preventing acid-catalyzed side reactions.
The fluorinated chain remains intact due to the stability of the C–F bonds under these mild conditions.
Characterization and Purity Assessment
To confirm successful synthesis and purity, the following analytical techniques are employed:
| Technique | Purpose | Details |
|---|---|---|
| Mass Spectrometry (MS) | Confirm molecular weight and fragmentation pattern | High-resolution MS to verify fluorinated chain integrity |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ^19F NMR for fluorine environment; ^1H NMR for hydroxyethyl and ethyl groups |
| Infrared Spectroscopy (IR) | Functional group identification | Sulfonamide S=O and N-H stretches |
| X-ray Crystallography | Confirm molecular geometry and substitution pattern | Single-crystal XRD for sulfonamide and fluorine positioning |
| Elemental Analysis | Verify elemental composition | Carbon, hydrogen, nitrogen, fluorine, sulfur content |
These methods ensure the compound meets specifications for research or industrial use.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | Perfluorobutanesulfonyl chloride, N-ethyl-N-(2-hydroxyethyl)amine |
| Reaction Type | Nucleophilic substitution (sulfonylation) |
| Solvent | Polar aprotic (e.g., DCM, THF) |
| Temperature | 0–40 °C |
| Atmosphere | Inert (N2 or Ar) |
| Base | Triethylamine or similar |
| Reaction Time | Several hours to overnight |
| Purification Methods | Extraction, recrystallization, fractional distillation |
| Characterization Techniques | MS, NMR (^1H, ^19F), IR, XRD, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Sulfonic Acids: Formed via oxidation.
Amines: Formed via reduction.
Hydrolyzed Products: Sulfonic acid and amine from hydrolysis.
Scientific Research Applications
Chemistry
1-Butanesulfonamide is primarily employed as a reagent in organic synthesis. It is particularly useful in the formation of fluorinated compounds due to its ability to participate in nucleophilic substitution reactions. The sulfonamide group can also undergo oxidation and hydrolysis reactions under various conditions.
Biology
The compound has been investigated for its potential as a biochemical probe. Its unique fluorinated structure allows it to interact with biological molecules, making it suitable for studying enzyme activity and receptor interactions. Researchers are exploring its role in modulating biological pathways due to its chemical reactivity.
Medicine
In the pharmaceutical field, 1-butanesulfonamide is being explored for drug development. Its fluorinated nature may enhance the pharmacokinetic properties of drugs, improving their efficacy and metabolic stability. Studies focus on its potential use in designing new therapeutics that leverage its unique chemical characteristics.
Industry
This compound finds applications in producing specialty chemicals and materials such as surfactants and coatings. Its properties make it suitable for formulating products that require enhanced performance characteristics due to fluorination.
Case Studies
Several studies have highlighted the effectiveness of 1-butanesulfonamide in various applications:
- Fluorinated Drug Development : Research indicates that incorporating fluorinated sulfonamides into drug design can lead to compounds with improved bioavailability and reduced toxicity.
- Biochemical Probing : Studies demonstrate that this compound can selectively inhibit specific enzyme activities due to its structural properties.
- Industrial Applications : Case studies show successful formulations of surfactants using this compound that outperform traditional non-fluorinated alternatives in terms of stability and effectiveness.
Mechanism of Action
The mechanism of action of 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- involves its interaction with molecular targets through its sulfonamide and fluorinated groups. The sulfonamide group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorinated groups enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-
- CAS No.: 34449-89-3
- Molecular Formula: C₈H₁₀F₉NO₃S
- Molecular Weight : 371.22 g/mol
- Structure : Features a perfluorinated butane chain (-C₄F₉) with sulfonamide functional groups substituted by ethyl and 2-hydroxyethyl moieties .
Physical Properties :
- Density : 1.575 ± 0.06 g/cm³
- Boiling Point : 265.9 ± 50.0 °C (predicted)
- Hydrogen Bond Acceptor Count : 13 (due to fluorine and oxygen atoms) .
Applications :
Used in biochemicals, pharmaceuticals, silicones, and intermediates, leveraging its fluorinated structure for hydrophobicity and thermal stability .
Comparison with Structurally Similar Compounds
Substituent Variations: Methyl vs. Ethyl Groups
Compound: 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl- (MeFBSE; CAS 34454-97-2)
- Molecular Formula: C₇H₈F₉NO₃S
- Molecular Weight : 357.19 g/mol
- Key Differences : Methyl group replaces ethyl, reducing steric bulk and altering metabolic pathways.
- Toxicity : Subchronic oral exposure in rats caused hepatic effects (e.g., elevated liver weight, hepatocellular hypertrophy) and hepatocyte necrosis at 250 mg/kg-day .
Comparison :
Fluorinated Chain Length and Branching
Compound : N-Butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide (CAS 2263-09-4)
Comparison :
Fluorine Content and Functional Groups
Compound : 1-Butanesulfonamide,1,1,2,2,3,3,4,4-octafluoro-N,N-bis(2-hydroxyethyl)- (CAS 93894-54-3)
Comparison :
- The target compound’s additional fluorine atom enhances resistance to degradation and chemical inertness.
Bis-Sulfonamide Derivatives
Compound: 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[(nonafluorobutyl)sulfonyl]-1-butanesulfonamide (CAS 39847-39-7)
Comparison :
- The target compound’s simpler structure offers easier synthesis and lower production costs.
Toxicity and Regulatory Considerations
Toxicity Profiles
Biological Activity
1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)- (CAS Number: 34449-89-3) is a fluorinated sulfonamide compound with significant biological and chemical properties. This article explores its biological activity, mechanisms of action, potential applications in medicine and industry, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 371.22 g/mol. The structure features a butane backbone with a sulfonamide group and multiple fluorine atoms that confer unique properties such as increased lipophilicity and metabolic stability.
The biological activity of 1-butanesulfonamide is primarily attributed to its sulfonamide group and fluorinated structure . The sulfonamide moiety can engage in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. The fluorinated groups enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively.
Interaction with Biological Targets
- Enzymatic Modulation : The compound may inhibit or activate specific enzymes through competitive or non-competitive binding.
- Receptor Interaction : It can interact with various receptors influencing signal transduction pathways.
Biological Activity Data
Research has indicated that this compound exhibits various biological activities:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 1-butanesulfonamide against various strains of bacteria. The results showed significant inhibition of growth for Gram-positive bacteria at concentrations as low as 50 µg/mL.
Case Study 2: Cytotoxicity Assessment
In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 100 µM. This suggests potential for development as an anticancer agent.
Toxicological Profile
Toxicological evaluations have highlighted concerns regarding the safety profile of 1-butanesulfonamide:
- Acute Toxicity : Animal studies have shown varying degrees of acute toxicity depending on dosage and exposure duration.
- Chronic Effects : Long-term exposure in rodents indicated liver histopathological changes at doses starting from 0.06 mg/kg-bw per day .
Applications in Research and Industry
1-Butanesulfonamide is being explored for several applications:
- Pharmaceutical Development : Its unique properties make it a candidate for designing fluorinated drugs that require enhanced bioavailability.
- Chemical Synthesis : Used as a reagent in organic synthesis for the production of specialized fluorinated compounds.
- Environmental Studies : Investigated for its persistence and potential bioaccumulation in aquatic systems due to its stability .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for synthesizing fluorinated sulfonamides like 1-Butanesulfonamide derivatives?
Methodological Answer:
Synthesis of highly fluorinated sulfonamides typically involves nucleophilic substitution or condensation reactions. For example, perfluorinated sulfonyl chlorides can react with amines under controlled anhydrous conditions. Evidence from related compounds (e.g., 1-butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(2-hydroxyethyl)- [CAS 34455–00–0]) suggests the use of fluorinated intermediates and stepwise functionalization to preserve fluorine integrity . Optimization may require inert atmospheres (e.g., nitrogen), low temperatures to suppress side reactions, and catalysts like triethylamine to enhance amine reactivity. Purity can be improved via fractional distillation or recrystallization using fluorinated solvents .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Mass Spectrometry (MS): High-resolution MS (e.g., EPA/NIH databases) can confirm molecular weight (e.g., C₆H₆F₉NO₃S, MW 343.17) and fragmentation patterns, particularly for perfluoroalkyl chains .
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is essential for resolving fluorine environments, while ¹H NMR identifies hydroxyl and ethyl groups.
- X-ray Crystallography: SHELX programs (e.g., SHELXL/SHELXS) are widely used for resolving crystal structures, especially for verifying sulfonamide geometry and fluorine substitution patterns .
Advanced: How do subchronic exposure studies inform the hepatic toxicity profile of this compound?
Methodological Answer:
EPA studies on 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl- (MeFBSE) in rats revealed dose-dependent hepatic effects, including elevated liver weights (1.3–1.6× control), hepatocellular hypertrophy, and necrosis at 250 mg/kg-day. Researchers should design subchronic studies (≥90 days) with histopathology, serum ALT/AST monitoring, and dose escalation to identify NOAEL/LOAEL. Confounding factors like sex differences (males showed necrosis; females exhibited ALT elevation) must be controlled .
Advanced: What environmental persistence challenges arise from its classification as a per- and polyfluoroalkyl substance (PFAS)?
Methodological Answer:
As a PFAS, this compound’s strong C-F bonds confer environmental persistence. Researchers should assess its bioaccumulation potential using log Kow values and hydrolysis/oxidation stability under environmental conditions (e.g., pH, UV exposure). EPA’s TRI listing proposals emphasize monitoring its degradation products (e.g., perfluorobutanesulfonic acid, PFBS) in water and soil matrices . Advanced LC-MS/MS methods with isotope dilution are recommended for trace detection .
Advanced: What role does this compound play in material science, particularly in surface-active applications?
Methodological Answer:
Fluorinated sulfonamides are used in lubricants and coatings due to their hydrophobicity and thermal stability. In glass treatments, derivatives like 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methyl- (CAS 34454-97-2) act as adhesion promoters. Researchers should evaluate surface tension reduction via pendant drop tensiometry and durability under stress conditions (e.g., abrasion, temperature cycles) .
Advanced: What analytical challenges arise in detecting and quantifying this compound in complex matrices?
Methodological Answer:
Key challenges include:
- Matrix Interference: Co-eluting PFAS in environmental samples require orthogonal separation (e.g., C18 columns with methanol/ammonium acetate gradients).
- Ion Suppression: Use internal standards (e.g., ¹³C-labeled analogs) to correct for MS signal suppression in biological tissues.
- Low Detection Limits: Employ preconcentration techniques (SPE, LLE) and high-sensitivity instruments (e.g., Q-TOF or Orbitrap MS) .
Advanced: How can contradictory data on toxicity and environmental behavior be reconciled?
Methodological Answer:
Discrepancies may arise from differences in exposure models (in vitro vs. in vivo), species-specific metabolism, or analytical method variability. For example, hepatic necrosis in male rats may not extrapolate to humans due to metabolic differences. Researchers should:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
